Ethyl 4-phenyl-2-[(2,2,2-trichloro-1-{[(2-nitrophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate
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Overview
Description
ETHYL 4-PHENYL-2-({2,2,2-TRICHLORO-1-[(2-NITROPHENYL)FORMAMIDO]ETHYL}AMINO)THIOPHENE-3-CARBOXYLATE: is a complex organic compound with a molecular formula of C23H21Cl3N2O3S . This compound is part of a class of chemicals known for their diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-PHENYL-2-({2,2,2-TRICHLORO-1-[(2-NITROPHENYL)FORMAMIDO]ETHYL}AMINO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsThe final steps involve the incorporation of the trichloroethyl and nitrophenylformamido groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-PHENYL-2-({2,2,2-TRICHLORO-1-[(2-NITROPHENYL)FORMAMIDO]ETHYL}AMINO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trichloroethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
ETHYL 4-PHENYL-2-({2,2,2-TRICHLORO-1-[(2-NITROPHENYL)FORMAMIDO]ETHYL}AMINO)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structural features make it a candidate for developing advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ETHYL 4-PHENYL-2-({2,2,2-TRICHLORO-1-[(2-NITROPHENYL)FORMAMIDO]ETHYL}AMINO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloroethyl and nitrophenylformamido groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-PHENYL-2-({2,2,2-TRICHLORO-1-[(3-METHYLBENZOYL)AMINO]ETHYL}AMINO)-3-THIOPHENECARBOXYLATE
- ETHYL 4-PHENYL-2-({2,2,2-TRICHLORO-1-[(4-METHYLBENZOYL)AMINO]ETHYL}AMINO)-3-THIOPHENECARBOXYLATE
- ETHYL 4-PHENYL-2-({2,2,2-TRICHLORO-1-[(2-FUROYLAMINO)ETHYL]AMINO}-3-THIOPHENECARBOXYLATE
Uniqueness
ETHYL 4-PHENYL-2-({2,2,2-TRICHLORO-1-[(2-NITROPHENYL)FORMAMIDO]ETHYL}AMINO)THIOPHENE-3-CARBOXYLATE stands out due to its specific nitrophenylformamido group, which imparts unique electronic and steric properties. This makes it particularly effective in certain biological and chemical applications .
Properties
Molecular Formula |
C22H18Cl3N3O5S |
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Molecular Weight |
542.8 g/mol |
IUPAC Name |
ethyl 4-phenyl-2-[[2,2,2-trichloro-1-[(2-nitrobenzoyl)amino]ethyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H18Cl3N3O5S/c1-2-33-20(30)17-15(13-8-4-3-5-9-13)12-34-19(17)27-21(22(23,24)25)26-18(29)14-10-6-7-11-16(14)28(31)32/h3-12,21,27H,2H2,1H3,(H,26,29) |
InChI Key |
SLSMSXMOFWDJGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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